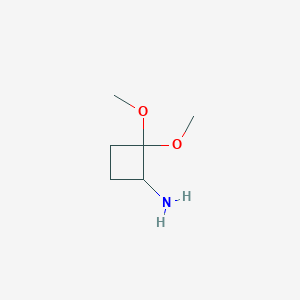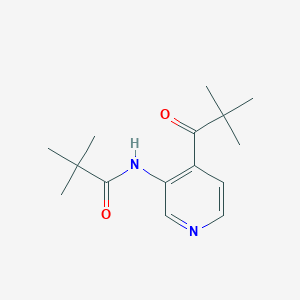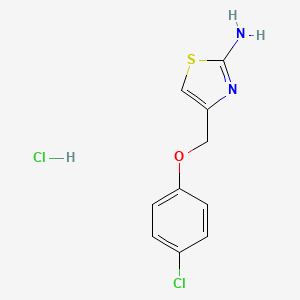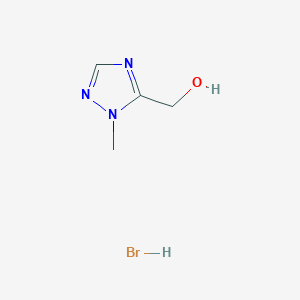
2,2-Dimethoxycyclobutan-1-amine
Overview
Description
2,2-Dimethoxycyclobutan-1-amine is a cyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a chiral molecule that has two enantiomers, which are mirror images of each other. The compound has a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol.
Scientific Research Applications
Synthon for Medicinal Chemistry
The hydrochloride salt of α-aminocyclobutanone protected as its dimethyl acetal, 2,2-dimethoxycyclobutan-1-aminium chloride, is prepared as a modular synthon for accessing cyclobutanone-containing lead inhibitors of hydrolase enzymes such as serine proteases and metalloproteases. This synthon offers a convenient route for developing amide and sulfonamide-functionalized 2-aminocyclobutanone derivatives, crucial in medicinal chemistry (Mohammad et al., 2020).
Intermediate for Ivabradine Synthesis
A synthetic route for (1S)-4,5-dimethoxy-1-[(methylamino)methyl] benzocyclobutane, a key intermediate of Ivabradine, involves the use of derivatives related to 2,2-dimethoxycyclobutan-1-amine. This process highlights the significance of such compounds in creating cost-efficient, environmentally friendly, and scalable pharmaceutical products (Liu et al., 2014).
Enantioselective Synthesis of Polysubstituted Aminocyclobutanes
The enantioselective synthesis of polysubstituted aminocyclobutanes, essential substructures in biologically active compounds, is facilitated by CuH-catalyzed hydroamination. Compounds like this compound play a pivotal role in this context, offering enhanced reactivity and selectivity for synthesizing complex molecules with multiple stereocenters (Feng et al., 2019).
Strain-Release Heteroatom Functionalization
In medicinal chemistry, the strain-release heteroatom functionalization of compounds like this compound offers a strategic approach for installing small, strained ring systems. This methodology has applications in bioconjugation, peptide labeling, and constructing unusual strained bioisosteres in drug discovery (Lopchuk et al., 2017).
Efficient Synthesis of Versatile Building Blocks
The efficient synthesis of 1-substituted 2,2-dimethoxyethylamine hydrochlorides, which share structural similarities with this compound, demonstrates the potential of these compounds as versatile building blocks. This method is notable for its convenience and efficiency, with broad applications in synthesizing a wide range of chemical entities (Liu et al., 2009).
properties
IUPAC Name |
2,2-dimethoxycyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-6(9-2)4-3-5(6)7/h5H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVKCNDKSXKANP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2059967-05-2 | |
| Record name | 2,2-dimethoxycyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1461089.png)

![2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1461094.png)




![[2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1461103.png)




